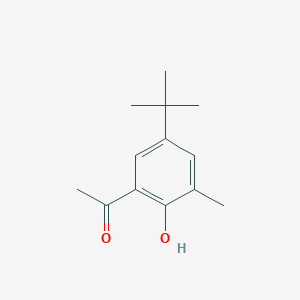
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile
Übersicht
Beschreibung
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 4,6-dimethylindole with acetonitrile under specific conditions. One common method is the Sonogashira reaction, which involves coupling an acetoxyaryl iodide with an alkyne, followed by further reactions to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The indole ring can interact with biological receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetonitrile: A closely related compound with similar chemical properties.
4-Methoxyindole-3-acetonitrile: Another derivative with a methoxy group, affecting its reactivity and applications.
Uniqueness
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is unique due to the presence of two methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in certain reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2/c1-8-5-9(2)12-10(3-4-13)7-14-11(12)6-8/h5-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
FYDQGIIRHVCOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC=C2CC#N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)






![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
![2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine](/img/structure/B8691091.png)


